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Compound of Interest

Compound Name: FFN511

Cat. No.: B15570744 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

FFN511 is a fluorescent false neurotransmitter that serves as a powerful tool for visualizing and

quantifying presynaptic activity in real-time within acute brain slices.[1][2] This optical tracer is a

substrate for the vesicular monoamine transporter 2 (VMAT2), allowing it to accumulate in

synaptic vesicles of monoaminergic neurons, particularly dopaminergic terminals.[3][4] Upon

neuronal stimulation, FFN511 is released along with endogenous neurotransmitters, and the

resulting decrease in fluorescence intensity (destaining) can be monitored using live-cell

imaging techniques such as multiphoton microscopy.[3][5] This enables the direct

measurement of neurotransmitter release from individual presynaptic boutons, providing

unprecedented spatial resolution for studying synaptic function and plasticity.[1][3]

Key Features of FFN511:

Optical Tracer for Monoamine Release: FFN511 acts as a fluorescent surrogate for

monoamine neurotransmitters, enabling the visualization of their uptake and release.[3]

VMAT2 Substrate: It is specifically taken up into synaptic vesicles by VMAT2.[3][4]

High Spatial Resolution: Allows for the imaging of neurotransmitter release from individual

synaptic terminals.[1][3]
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Compatibility: FFN511 is compatible with GFP-based tags and other fluorescent probes,

facilitating multi-labeling experiments.[3]

Live-Cell Imaging: Suitable for use in live acute brain slices, enabling the study of dynamic

synaptic processes.[3][5]

Experimental Protocols
Preparation of Acute Brain Slices
A reliable method for preparing healthy acute brain slices is crucial for successful FFN511
imaging. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended to

enhance neuronal viability.[6][7]

Materials:

NMDG-based artificial cerebrospinal fluid (aCSF)

Standard aCSF

Vibrating microtome

Dissection tools

Carbogen gas (95% O2 / 5% CO2)

Procedure:

Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated

NMDG-aCSF.

Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG-aCSF.

Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-300

µm thick) in ice-cold, carbogenated NMDG-aCSF.[5]

Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for a brief

recovery period (e.g., 10-15 minutes).
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Transfer the slices to a holding chamber containing standard aCSF at room temperature and

allow them to equilibrate for at least 1 hour before FFN511 loading.[5] Slices can typically be

used for imaging for up to 4 hours after preparation.[5]

FFN511 Loading Protocol
Materials:

FFN511 stock solution (e.g., in DMSO)

Standard aCSF

Procedure:

Prepare a loading solution by diluting the FFN511 stock solution in standard aCSF to a final

concentration of 5-10 µM.[3]

Incubate the acute brain slices in the FFN511 loading solution for 30 minutes at 32-34°C.[3]

It is critical to keep the incubation time under 40 minutes to avoid non-specific staining.[8]

After incubation, wash the slices in fresh, FFN511-free aCSF for at least 30 minutes to

remove excess dye.

Live Imaging of FFN511
Equipment:

Multiphoton laser-scanning microscope

Recording chamber for submerged slices

Perfusion system

Stimulation electrode (e.g., bipolar tungsten electrode)

Procedure:

Transfer a loaded brain slice to the recording chamber on the microscope stage.
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Continuously perfuse the slice with carbogenated aCSF at a rate of 1-2 ml/min.[5]

Use a platinum harp with nylon strings to gently hold the slice in place and minimize

movement.[5]

Identify the region of interest (e.g., striatum, cortex) and locate FFN511-labeled puncta,

which represent presynaptic terminals.[3]

Acquire baseline fluorescence images (xyz stacks over time) before stimulation.

Induce neurotransmitter release and FFN511 destaining using one of the following methods:

Electrical Stimulation: Apply electrical pulses through a bipolar electrode placed near the

imaging area. Stimulation parameters can be varied (e.g., 1 Hz, 4 Hz, 20 Hz) to study

frequency-dependent release.[3]

High Potassium Depolarization: Perfuse the slice with aCSF containing a high

concentration of KCl (e.g., 70 mM) to induce widespread depolarization and release.[5][8]

Pharmacological Stimulation: Apply drugs like amphetamine (e.g., 20 µM) to induce

neurotransmitter release.[3][8]

Acquire a time-lapse series of images during and after stimulation to monitor the decrease in

FFN511 fluorescence.

Data Presentation
Table 1: FFN511 Properties and Loading Parameters

Parameter Value Reference

VMAT2 Inhibition (IC50) 1 µM [3]

Loading Concentration 5 - 10 µM [3]

Loading Time 30 minutes [3]

Maximum Recommended

Loading Time
< 40 minutes [8]
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Table 2: FFN511 Destaining Parameters and Observations

Stimulation Method
Concentration /
Frequency

Observation Reference

Electrical Stimulation 1 Hz

Exponential

destaining with a

specific half-life (t1/2)

[3]

Electrical Stimulation 4 Hz

Exponential

destaining with a

specific half-life (t1/2)

[3]

Electrical Stimulation 20 Hz

Exponential

destaining with a

specific half-life (t1/2)

[3]

High Potassium (KCl) 70 mM
Destaining within 2

minutes
[5][8]

Amphetamine 20 µM

Substantial loss of

fluorescence after 20

minutes

[3][8]

Cadmium Chloride

(Ca2+ blocker)
200 µM

Destaining identical to

unstimulated controls,

indicating Ca2+-

dependency of

release

[3]
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Mechanism of FFN511 uptake and release.
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1. Acute Brain Slice
Preparation (NMDG Method)

2. FFN511 Loading
(10 µM, 30 min)

3. Wash
(>30 min)

4. Live Imaging
(Multiphoton Microscopy)

5. Acquire Baseline
Fluorescence

6. Induce Release
(Electrical, K+, or Drug)

7. Image Destaining

8. Data Analysis
(Quantify Fluorescence Change)
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Experimental workflow for FFN511 live imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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